Isoconazole nitrate

Descripción general

Descripción

Isoconazole nitrate is an antifungal agent belonging to the azole class of compounds. It is primarily used to treat superficial skin and vaginal infections caused by fungi. This compound exhibits broad-spectrum activity against dermatophytes, yeasts, molds, and gram-positive bacteria . It is structurally related to other azole antifungals such as clotrimazole and miconazole .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoconazole nitrate involves several key steps:

Reduction of Trichloroacetophenone: Trichloroacetophenone is catalytically reduced to obtain 1-(2,4-dichlorophenyl)-2-chloroethanol.

N-Alkylation Reaction: The 1-(2,4-dichlorophenyl)-2-chloroethanol undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.

Etherification: The intermediate is etherified with 2,6-dichlorobenzyl chloride.

Nitration: The final step involves acidification with nitric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but employs optimized reaction conditions and catalysts to enhance yield and purity. The process includes recrystallization and purification steps to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, especially involving the imidazole ring and chlorinated aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .

Aplicaciones Científicas De Investigación

Treatment of Dermatomycoses

Isoconazole nitrate is frequently used in treating various skin infections caused by fungi. A study demonstrated its effectiveness as both monotherapy and in combination with corticosteroids for conditions such as tinea pedis and tinea inguinalis. In clinical evaluations, patients treated with ISN showed significant improvement, with mycological cure rates ranging from 80% to 90% .

Case Study: Tinea Cruris Treatment

A retrospective study compared the efficacy of ISN alone versus a combination treatment with diflucortolone valerate. Patients receiving the combination therapy exhibited faster symptom relief and improved tolerability compared to those receiving ISN alone .

Vulvovaginal Candidiasis

This compound has been effectively used as a topical treatment for vulvovaginal candidiasis (VVC). A retrospective study involving 140 patients treated with ISN showed an impressive recovery rate of 98.6%. The treatment involved either single-dose topical creams or vaginal ovules, demonstrating significant efficacy without notable side effects .

Epidemiological Insights

The prevalence of VVC is high among women, with C. albicans being the most common pathogen. The use of ISN has been associated with successful outcomes in symptomatic cases, emphasizing its role in gynecological health .

Pharmacokinetics and Bioavailability

Research has indicated that this compound can remain detectable in skin tissues for extended periods post-application. In one study, concentrations above the minimal inhibitory concentration were found in the stratum corneum and hair follicles even 14 days after the last application . This prolonged presence suggests that ISN may provide sustained antifungal activity.

Safety Profile and Contact Dermatitis

While generally well-tolerated, this compound can cause allergic reactions in some individuals. A case report highlighted a patient who developed contact dermatitis after using an ISN-containing cream for tinea cruris. Patch testing confirmed sensitivity to multiple imidazole derivatives, including ISN itself . Such cases underscore the importance of monitoring for adverse reactions during treatment.

Summary of Findings

| Application Area | Efficacy Rate | Notable Findings |

|---|---|---|

| Dermatomycoses | 80-90% | Effective as monotherapy or combined with steroids |

| Vulvovaginal Candidiasis | 98.6% | High recovery rate with minimal side effects |

| Prolonged Activity | Up to 14 days | Sustained concentrations in skin post-application |

| Safety | Variable | Risk of contact dermatitis in sensitive individuals |

Mecanismo De Acción

Isoconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, a crucial component of the fungal cell membrane. Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Comparación Con Compuestos Similares

- Clotrimazole

- Miconazole

- Econazole

- Bifonazole

Isoconazole nitrate’s unique combination of broad-spectrum activity and compatibility with combination therapies makes it a valuable antifungal agent in both clinical and research settings.

Actividad Biológica

Isoconazole nitrate (ISN) is a broad-spectrum antifungal agent belonging to the imidazole class of compounds, widely used for treating various dermatological infections, particularly dermatomycoses. Its unique biological activity extends beyond antifungal properties, exhibiting significant antibacterial effects against gram-positive bacteria and other pathogens. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound functions primarily through the following mechanisms:

- Disruption of Fungal Cell Membrane : ISN inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased permeability and cell death .

- Reactive Oxygen Species (ROS) Production : The compound induces ROS generation in bacterial cells, contributing to its bactericidal effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Inhibition of ATP Production : ISN reduces ATP levels in fungal cells, impairing their energy metabolism and leading to cell necrosis at higher concentrations .

Antifungal Activity

This compound demonstrates robust antifungal activity against a range of pathogens:

| Pathogen Type | Efficacy |

|---|---|

| Dermatophytes | Highly effective |

| Pathogenic yeasts | Effective |

| Filamentous fungi | Effective |

| Trichomonads | Effective |

In vitro studies have shown that ISN has lower minimal inhibitory concentrations (MICs) compared to other antifungals like clotrimazole, indicating superior efficacy in certain applications .

Antibacterial Activity

ISN also exhibits significant antibacterial properties:

- Broad-Spectrum Activity : Effective against various gram-positive bacteria including Staphylococcus spp. and Streptococcus spp. .

- Clinical Relevance : In a study involving bacterial superinfections in patients with dermatomycoses, ISN demonstrated a 50% kill rate for S. aureus within 30 minutes .

Comparative Efficacy Studies

A multicenter retrospective study compared the efficacy of ISN alone versus in combination with diflucortolone valerate for treating inflammatory tinea inguinalis. Results indicated that both treatment regimens were effective, but the combination therapy showed improved tolerability and reduced inflammation during the initial treatment phase .

Case Study: Contact Dermatitis

A notable case involved a 41-year-old male who developed contact dermatitis after using ISN for tinea cruris. Patch testing confirmed sensitivity to ISN and other imidazole derivatives. This highlights the importance of monitoring for allergic reactions even with effective treatments .

Análisis De Reacciones Químicas

Degradation Reactions

Isoconazole nitrate exhibits instability under alkaline conditions, as demonstrated in forced degradation studies :

Alkaline Hydrolysis

-

Bulk Drug : ~43% degradation after exposure to 0.1M NaOH.

-

Cream Formulation : ~70% degradation under identical conditions.

-

Reversibility : Adjusting the pH back to neutral partially regenerates the parent compound, evidenced by an isosbestic point at 275 nm .

Incompatibility

| Condition | Effect | Source |

|---|---|---|

| Strong acids/bases | Rapid hydrolysis | |

| Oxidizing agents | Uncharacterized decomposition | |

| High humidity | No significant degradation |

Analytical Characterization of Reactivity

Spectroscopic Methods

-

FT-IR : CAM-B3LYP/6-31G(d,p) DFT calculations align with experimental spectra, confirming structural integrity post-synthesis .

-

UV-Vis : B3LYP functional accurately predicts λₘₐₓ shifts during degradation .

-

HPLC : Quantifies residual drug content in formulations post-degradation with a detection limit of 0.12 µg/mL .

Mechanistic Insights

-

Alkaline Degradation : Likely involves cleavage of the imidazole-nitrogen bond or ether linkage, though exact intermediates remain uncharacterized .

-

Synthesis Byproducts : Trace chlorinated side products are reported but not quantified .

Stability in Formulations

Propiedades

Número CAS |

40036-10-0 |

|---|---|

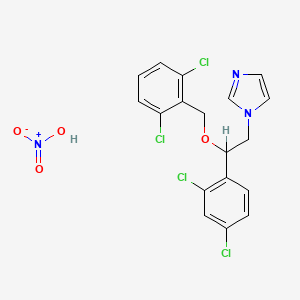

Fórmula molecular |

C18H14Cl4N3O4- |

Peso molecular |

478.1 g/mol |

Nombre IUPAC |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitrate |

InChI |

InChI=1S/C18H14Cl4N2O.NO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;/q;-1 |

Clave InChI |

KOFXOYRTLZGAKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |

Números CAS relacionados |

27523-40-6 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.